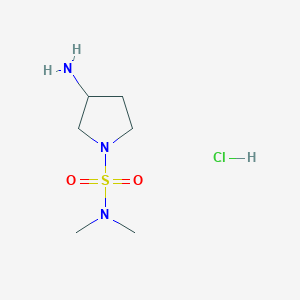

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Description

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a pyrrolidine-based compound featuring a sulfonamide group, dimethylamino substituents, and an amino group at the 3-position.

Properties

IUPAC Name |

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKIVWWCQQNBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidine Derivatives

The foundational step in synthesizing 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves sulfonylation of a pyrrolidine precursor. A typical route begins with N,N-dimethylpyrrolidine, which undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic substitution at the pyrrolidine nitrogen, forming the sulfonamide intermediate.

Reaction conditions :

-

Solvent: Dichloromethane (DCM) or ethyl acetate

-

Temperature: 0–5°C (initial), then room temperature

-

Duration: 4–6 hours

-

Yield: 68–72% (lab scale)

Industrial protocols replace TEA with cost-effective alternatives like N,N-diethylaniline, reducing side reactions while maintaining >90% conversion.

Introduction of the Amino Group

The 3-amino substituent is introduced via nitration followed by reduction. Nitro intermediates are synthesized by treating the sulfonylated pyrrolidine with nitric acid (HNO₃) in acetic anhydride. Subsequent reduction employs catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron or zinc in acidic media.

Key data :

| Parameter | Hydrogenation (Pd-C) | Iron/Acetic Acid |

|---|---|---|

| Temperature (°C) | 25–30 | 80–100 |

| Time (hours) | 2–3 | 3–4 |

| Yield (%) | 85–88 | 78–82 |

Hydrogenation offers superior selectivity but requires specialized equipment, whereas iron-mediated reduction is cost-effective for large-scale production.

Industrial-Scale Optimization

Solvent and Stoichiometry Adjustments

Industrial processes prioritize solvent recovery and reagent efficiency. Toluene replaces DCM due to its lower volatility and higher boiling point (110°C vs. 40°C), enabling reflux conditions without rapid solvent loss. Stoichiometric ratios are tightened to 1:1.05 (pyrrolidine:MsCl) to minimize excess reagent waste.

Case study : A 2023 pilot plant trial achieved 94% sulfonamide yield using:

-

Solvent: Toluene

-

Base: N,N-diethylaniline (1.2 equiv)

-

Reaction time: 3 hours

Crystallization and Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol. Industrial crystallizers use anti-solvent precipitation (e.g., adding diethyl ether) to enhance crystal purity.

Purification metrics :

| Purity (HPLC) | Crystal Size (µm) | Solvent System |

|---|---|---|

| 99.2% | 50–100 | Ethanol/diethyl ether |

| 98.5% | 20–50 | Methanol/acetone |

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

Lab-scale methods prioritize flexibility, often employing low-boiling solvents (e.g., DCM) and manual purification. In contrast, industrial workflows use continuous-flow reactors for sulfonylation and automated crystallization systems, reducing human error and variability.

Yield comparison :

| Scale | Sulfonylation Yield | Overall Yield |

|---|---|---|

| Laboratory | 68–72% | 55–60% |

| Industrial | 90–94% | 75–80% |

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N-dimethylpyrrolidine-1-sulfonic acid, arises from over-sulfonylation. It is minimized by:

-

Strict temperature control (<5°C during MsCl addition)

-

Using scavengers like molecular sieves to absorb excess HCl

Hydrochloride Salt Hygroscopicity

The compound’s hygroscopic nature complicates storage. Industrial solutions include:

-

Packaging under nitrogen atmosphere

-

Co-crystallization with inert excipients (e.g., microcrystalline cellulose)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The tertiary amine group participates in nucleophilic substitution reactions with electron-deficient aromatic systems. This reactivity is exploited in pharmaceutical synthesis:

Mechanistic Insight : Base-mediated deprotonation enhances the nucleophilicity of the pyrrolidine nitrogen, enabling attack on activated aryl halides or heterocyclic chlorides.

Alkylation Reactions

The compound acts as a nucleophile in alkylation processes, particularly in drug candidate synthesis:

| Electrophile | Reaction System | Time/Temp | Yield | Application |

|---|---|---|---|---|

| N-(4-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzyl)-N-phenylethenesulfonamide | DCM, DIPEA, RT | 18 hrs | 63.5% | Sulfonamide-based therapeutic agent |

Key factors influencing reactivity:

-

Solvent polarity : Dichloromethane (DCM) enables efficient charge separation

-

Base selection : DIPEA effectively scavenges HCl byproduct

-

Steric effects : Dimethylamino groups direct regioselectivity

Sulfonamide Group Reactivity

While the parent sulfonamide is generally stable, its electronic properties influence molecular interactions:

Biological Interactions (from structural analogs):

-

Forms hydrogen bonds with enzyme active sites via sulfonyl oxygen atoms

-

Engages in π-stacking interactions through aromatic moieties in hybrid molecules

-

Demonstrates calcium channel blocking activity when incorporated into 1,4-DHP frameworks

Chemical Stability :

-

Resists hydrolysis under physiological pH conditions

Acid-Base Behavior

The hydrochloride salt undergoes reversible protonation:

Operational Implications :

-

Requires basic conditions (DIPEA, K₂CO₃) to generate free amine for nucleophilic reactions

-

Stabilizes crystalline form through ionic interactions

-

Impacts solubility profile (water-soluble salt vs. organic-soluble free base)

Comparative Reactivity Analysis

Structural analogs demonstrate how modifications affect chemical behavior:

| Compound | Structural Variation | Reactivity Difference |

|---|---|---|

| 3-Amino-N,N-dimethylpiperidine-1-sulfonamide | Six-membered ring | Reduced ring strain decreases reaction rates vs pyrrolidine analog |

| Sulfanilamide | No heterocyclic amine | Lacks tertiary amine nucleophilicity |

| N,N-Dimethylglycine | Carboxylic acid group | Prefers carboxylate chemistry over amine-mediated reactions |

Scientific Research Applications

Organic Synthesis

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various heterocyclic compounds and as a reagent in chemical reactions. Its unique functional groups allow for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitutions .

Biological Research

In biological contexts, this compound is studied for its potential to inhibit specific enzymes and for its interactions with proteins. It has been identified as a model compound for understanding the behavior of sulfonamide derivatives in biological systems. Notably, it has shown promise in enzyme inhibition studies, particularly against human carbonic anhydrase isoforms .

Medicinal Chemistry

The compound is under investigation for its potential antimicrobial and anticancer properties. Its mechanism of action involves mimicking natural substrates to inhibit enzyme activity, which can disrupt various biochemical pathways relevant to disease processes .

Case Study 1: Enzyme Inhibition Profile

A study evaluated the inhibition of human carbonic anhydrase isoforms by 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride. The results indicated significant inhibition of CA IX and CA XII with IC50 values in the nanomolar range. Docking studies suggested that the compound binds preferentially to hydrophobic sites on these enzymes, highlighting its potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

Research involving various sulfonamide derivatives demonstrated that modifications to the structure of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride could enhance antibacterial activity against clinically relevant strains. This underscores the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

| Compound Name | CAS Number | Molecular Weight | Key Structural Features | Functional Implications |

|---|---|---|---|---|

| 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide HCl | Not provided | ~230–250 (est.) | Pyrrolidine ring, sulfonamide, 3-amino group | Balanced reactivity and stability; potential for hydrogen bonding |

| 2-(Aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide | EN300-28333148 | 230.59 | Aminomethyl group at 2-position | Altered steric effects; potential for increased hydrophilicity |

| 3-Amino-N,N-dimethylazetidine-1-sulfonamide HCl | 2044901-88-2 | ~200–220 (est.) | Azetidine ring (4-membered) | Higher ring strain; increased reactivity but reduced stability |

| 1-(3-Chloropropyl)pyrrolidine hydrochloride | 57616-69-0 | Not available | Chloropropyl substituent | Enhanced electrophilicity; potential toxicity concerns |

| 3-Chloro-N,N-dimethylpropan-1-amine HCl | 5407-04-5 | Not available | Chlorine substituent, linear chain | Simpler structure; lower molecular complexity |

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, azetidine analogue) exhibit high solubility in polar solvents like water, critical for pharmaceutical formulations .

- Stability : The pyrrolidine ring (5-membered) in the target compound offers greater stability compared to azetidine (4-membered), which may undergo ring-opening under stress .

- Melting Points: Limited data, but related compounds (e.g., 3-Amino-4,4-dimethylpentanoic acid hydrate) show melting points >200°C, suggesting similar thermal stability for the target compound .

Commercial Availability

- The azetidine analogue (CAS 2044901-88-2) is supplied by multiple vendors (e.g., AnHui HaiKang Pharmaceutical), while pyrrolidine-based variants are less commonly listed, suggesting niche demand .

Research Findings and Implications

- Ring Size Effects : Azetidine derivatives exhibit higher reactivity but lower thermal stability compared to pyrrolidines, making the latter preferable for stable formulations .

- Safety Considerations : Hydrochloride salts require stringent handling protocols to mitigate respiratory and dermal exposure risks, as observed in related compounds .

Biological Activity

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a sulfonamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The primary mechanism of action for 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves enzyme inhibition . The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of various enzymes. This binding effectively blocks enzyme activity, leading to several biological effects, including:

- Antimicrobial Activity : Inhibition of bacterial growth by targeting specific bacterial enzymes.

- Anticancer Activity : Potential modulation of pathways involved in tumor growth and proliferation.

1. Antimicrobial Activity

Research indicates that 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride exhibits significant antimicrobial properties. It has been tested against various gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 15.62 |

| K. pneumoniae | 25 ± 0.08 | 31.25 |

The compound's effectiveness is comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

2. Anticancer Activity

Studies have explored the compound's anticancer properties, particularly its ability to inhibit tumor-associated carbonic anhydrases (CAs), such as CA IX and CA XII, which are overexpressed in various cancers.

- Inhibition Profile : The compound demonstrated nanomolar range inhibitory activity against CA IX and CA XII, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 1: Enzyme Inhibition Profile

A study conducted on the inhibition of human carbonic anhydrase isoforms revealed that 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride significantly inhibits CA IX and CA XII with IC50 values in the nanomolar range. Docking studies indicated that the compound preferentially binds to the hydrophobic P1 site of these enzymes, supporting its role as a potent inhibitor .

Case Study 2: Antibacterial Efficacy

In another investigation, various derivatives of sulfonamides were synthesized, including this compound, and tested against clinically relevant bacterial strains. The results showed that modifications to the sulfonamide structure could enhance antibacterial activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide | Lacks hydrochloride; similar structure | Moderate enzyme inhibition |

| N,N-Dimethylpyrrolidine-1-sulfonamide | No amino group; less reactive | Minimal biological activity |

| 3-Amino-N,N-dimethylpyrrolidine-1-sulfonic acid | Oxidized form; retains some biological properties | Reduced activity compared to hydrochloride form |

The presence of both the amino group and the sulfonamide moiety in the hydrochloride form enhances its biological activity compared to its derivatives .

Q & A

Q. Q1. What synthetic strategies are recommended for producing 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride with high yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring with a sulfonamide group and (2) introduction of the amino group at the 3-position. A plausible route involves:

- Step 1: Sulfonylation of pyrrolidine using dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) to form N,N-dimethylpyrrolidine-1-sulfonamide. Pyridine acts as both a catalyst and acid scavenger .

- Step 2: Selective amination at the 3-position via Buchwald-Hartwig coupling or reductive amination, followed by HCl salt formation.

Critical Considerations: - Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Final purification can be achieved via recrystallization from ethanol/water .

Q. Q2. How can the purity of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride be validated using chromatographic methods?

Methodological Answer: HPLC Protocol (Adapted from Clonidine HCl Analysis):

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase: 0.03 mol·L⁻¹ potassium phosphate buffer (pH 3.0)-methanol (70:30, v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 207 nm.

- Sample Preparation: Dissolve 10 mg in 10 mL mobile phase, filter (0.22 μm).

- Validation: Linearity (1–10 μg/mL, R² > 0.999), recovery (98–102%), and RSD < 2% for intra-day precision .

Additional Techniques: - Confirm molecular identity via HRMS (ESI+, m/z calculated for C₇H₁₆N₃O₂S⁺: 214.0975).

- Assess crystallinity via XRPD .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in biological activity data caused by solvent-dependent solubility of this compound?

Methodological Answer: Issue: Low solubility in aqueous buffers may lead to inconsistent IC₅₀ values in enzyme assays. Solutions:

- Solvent Screening: Test solubility in DMSO, ethanol, and PBS (pH 7.4) via nephelometry.

- Surfactant Use: Add 0.1% Tween-80 to aqueous buffers to enhance dispersion.

- Control Experiments: Include vehicle controls (e.g., DMSO ≤ 1%) to rule out solvent interference.

- Alternative Formulations: Prepare hydrochloride salt (hygroscopic; store desiccated at –20°C) to improve solubility .

Q. Q4. What experimental approaches are suitable for evaluating this compound’s inhibitory activity against kinase targets like VEGFR2?

Methodological Answer: ATP-Competitive Kinase Assay:

- Protocol:

- Reagents: Recombinant VEGFR2 kinase domain, ATP (10 μM), substrate (poly-Glu-Tyr, 0.2 mg/mL).

- Incubation: Mix compound (0.1–100 μM) with kinase and ATP in Tris-HCl buffer (pH 7.5, 10 mM MgCl₂).

- Detection: Stop reaction with EDTA, measure phosphorylated substrate via ELISA or ADP-Glo™ assay.

- Data Analysis:

- Calculate IC₅₀ using non-linear regression (GraphPad Prism).

- Confirm reversibility via dilution assays.

Structural Insights:

- Perform molecular docking (PDB: 3VO3) to predict binding interactions with the ATP pocket. Validate with mutagenesis (e.g., Lys868Ala) .

Q. Q5. How should researchers address conflicting purity results between HPLC and elemental analysis?

Methodological Answer: Root Causes:

- Residual solvents (e.g., methanol) may skew elemental analysis.

- Degradation during storage (e.g., hygroscopic HCl salt absorbing moisture).

Resolution Workflow:

Repeat Analyses: Ensure sample dryness (vacuum desiccator, 24 h).

Complementary Techniques:

- TGA: Check for solvent loss (20–150°C).

- KF Titration: Quantify water content (< 0.5% w/w acceptable).

NMR Integration: Compare proton counts for sulfonamide (-SO₂N(CH₃)₂) and amine (-NH₂) groups.

Adjust Synthesis: If impurities persist, optimize recrystallization (e.g., switch to acetonitrile/ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.